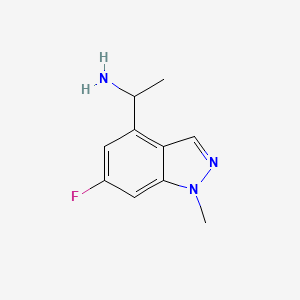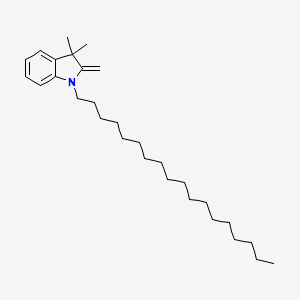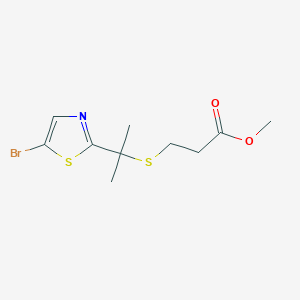
Methyl 1-(4-methoxy-3-nitrophenyl)cyclopropanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(4-methoxy-3-nitrophenyl)cyclopropanecarboxylate is an organic compound that belongs to the class of cyclopropane carboxylates This compound features a cyclopropane ring attached to a carboxylate group, with a 4-methoxy-3-nitrophenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-methoxy-3-nitrophenyl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methoxy-3-nitrobenzyl bromide with ethyl diazoacetate in the presence of a catalyst such as rhodium(II) acetate. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired cyclopropane derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. The choice of solvents, catalysts, and purification techniques are crucial to achieving efficient production.
化学反应分析
Types of Reactions
Methyl 1-(4-methoxy-3-nitrophenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: 1-(4-amino-3-methoxyphenyl)cyclopropanecarboxylate.
Reduction: 1-(4-methoxy-3-nitrophenyl)cyclopropanecarboxylic acid.
Substitution: Various substituted cyclopropanecarboxylates depending on the nucleophile used.
科学研究应用
Methyl 1-(4-methoxy-3-nitrophenyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 1-(4-methoxy-3-nitrophenyl)cyclopropanecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Methyl 1-(4-hydroxy-3-nitrophenyl)cyclopropanecarboxylate
- Methyl 1-(4-methoxyphenyl)cyclopropanecarboxylate
- Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate
Uniqueness
Methyl 1-(4-methoxy-3-nitrophenyl)cyclopropanecarboxylate is unique due to the presence of both a methoxy and a nitro group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H13NO5 |
|---|---|
分子量 |
251.23 g/mol |
IUPAC 名称 |
methyl 1-(4-methoxy-3-nitrophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H13NO5/c1-17-10-4-3-8(7-9(10)13(15)16)12(5-6-12)11(14)18-2/h3-4,7H,5-6H2,1-2H3 |
InChI 键 |
XPLSIXHRCZNHMU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2(CC2)C(=O)OC)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Pyrazin-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8495866.png)
![3-Nitro-4-{[4-(trifluoromethyl)phenyl]methoxy}pyridine](/img/structure/B8495872.png)









![2-Methyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoic acid](/img/structure/B8495929.png)
